REACTION_CXSMILES
|
[C]=O.[CH3:3][O:4][C:5](=[O:8])[CH2:6]Cl.C[O-].[K+].[CH3:12][O:13][C:14](=[O:16])C.COC(=O)COC>>[CH3:3][O:4][C:5](=[O:8])[CH2:6][C:14]([O:13][CH3:12])=[O:16] |f:2.3,^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
108.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
potassium methylate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a one-liter glass flask equipped with stirrer
|
Type
|
CUSTOM
|
Details
|
at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |